molecular formula C25H37F6N3S B8090217 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(dipentylamino)cyclohexyl)thiourea

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(dipentylamino)cyclohexyl)thiourea

Cat. No.: B8090217
M. Wt: 525.6 g/mol
InChI Key: PYSFTNJVCKUDCT-FGZHOGPDSA-N
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Description

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(dipentylamino)cyclohexyl)thiourea is a complex organic compound characterized by the presence of trifluoromethyl groups, a cyclohexyl ring, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(dipentylamino)cyclohexyl)thiourea typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes:

    Formation of the cyclohexyl intermediate: This step involves the reaction of cyclohexylamine with a suitable reagent to introduce the dipentylamino group.

    Introduction of the trifluoromethyl groups: The trifluoromethyl groups are introduced through a reaction with a trifluoromethylating agent.

    Coupling with thiourea: The final step involves the coupling of the intermediate with thiourea under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(dipentylamino)cyclohexyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(dipentylamino)cyclohexyl)thiourea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(dipentylamino)cyclohexyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The trifluoromethyl groups enhance its lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(cyclohexyl)thiourea
  • 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(dipentylamino)thiourea

Uniqueness

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(dipentylamino)cyclohexyl)thiourea is unique due to the presence of both the dipentylamino group and the cyclohexyl ring, which confer distinct chemical and biological properties. The combination of these features makes it a valuable compound for various applications.

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dipentylamino)cyclohexyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37F6N3S/c1-3-5-9-13-34(14-10-6-4-2)22-12-8-7-11-21(22)33-23(35)32-20-16-18(24(26,27)28)15-19(17-20)25(29,30)31/h15-17,21-22H,3-14H2,1-2H3,(H2,32,33,35)/t21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSFTNJVCKUDCT-FGZHOGPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCCC)C1CCCCC1NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN(CCCCC)[C@@H]1CCCC[C@H]1NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37F6N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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